Octanoato de laninamivir

Descripción general

Descripción

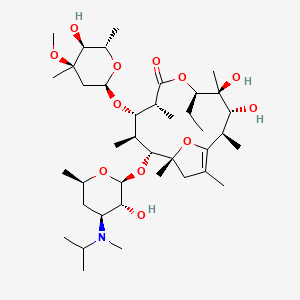

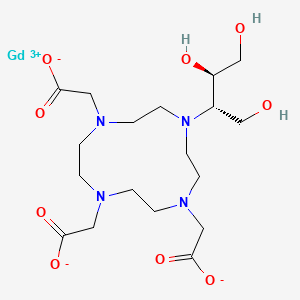

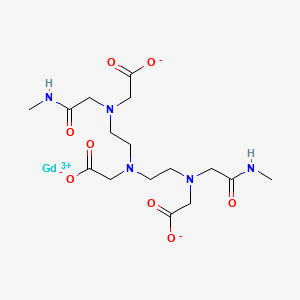

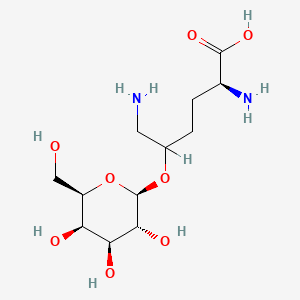

Laninamivir octanoate is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. It is a prodrug of laninamivir, which is converted into its active form in the lungs. Laninamivir octanoate is administered via inhalation and has been approved for use in Japan since 2010 .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Laninamivir octanoate primarily targets the neuraminidase (NA) enzyme of the influenza virus . NA is a key enzyme that facilitates the release of progeny viruses from infected cells, and its inhibition can prevent the spread of the virus .

Mode of Action

Laninamivir octanoate acts by selectively and irreversibly inhibiting viral neuraminidase . By binding to the active site of this enzyme, it prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells . This inhibition blocks the release of the virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

Laninamivir octanoate is an octanoyl ester prodrug of the neuraminidase inhibitor laninamivir . After inhaled administration, it undergoes hydrolytic bioactivation in the pulmonary tissue, converting into its pharmacologically active metabolite, laninamivir . This process involves the action of intracellular esterases .

Pharmacokinetics

The median time to reach maximum concentration (tmax) of laninamivir is 4.0 hours, and it slowly declines after reaching peak concentration with a mean half-life (t1/2) of 66.6 to 74.4 hours .

Result of Action

The result of laninamivir octanoate’s action is the inhibition of viral neuraminidase, which prevents the release of progeny viruses from infected cells . This limits the spread of the virus within the host, thereby helping to control the infection .

Action Environment

The effectiveness of laninamivir octanoate can be influenced by the specific type of neuraminidase present in different influenza viruses . For instance, laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs . They are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity . This suggests that the structural features of the target enzyme can influence the compound’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

Laninamivir octanoate is metabolized to its active metabolite laninamivir, which suppresses the replication of influenza A and B viruses by selectively inhibiting neuraminidase present on the surface of the virus . Laninamivir and its octanoate prodrug display group-specific preferences to different influenza neuraminidases .

Cellular Effects

Laninamivir octanoate exhibits clinical efficacy for both treatment and prophylaxis of influenza virus infection, resulting from hydrolytic bioactivation into its pharmacologically active metabolite laninamivir in the pulmonary tissue . It has been demonstrated to be effective against oseltamivir-resistant neuraminidase in vitro .

Molecular Mechanism

Laninamivir octanoate is an octanoyl ester prodrug of the neuraminidase inhibitor laninamivir . After administration, it is converted into laninamivir in the lungs . Laninamivir and its octanoate prodrug display group-specific preferences to different influenza neuraminidases, providing the structural basis of their specific action .

Temporal Effects in Laboratory Settings

The pharmacokinetics of laninamivir octanoate and laninamivir in plasma and urine were well-described by a 2-compartment model for laninamivir octanoate with instantaneous bolus input and first-order elimination . The concentration of laninamivir exceeds the level necessary for virus replication inhibition for at least 5 days .

Dosage Effects in Animal Models

In animal models, laninamivir octanoate at a dose of 0.24 mg/kg showed a similar reduction in virus titer compared to zanamivir at a dose of 0.17 mg/kg .

Metabolic Pathways

Laninamivir octanoate is metabolized to its active metabolite laninamivir via the metabolic pathway from laninamivir octanoate in systemic circulation . This metabolic process involves hydrolysis by esterases .

Transport and Distribution

After inhaled administration, laninamivir octanoate is converted into laninamivir in the lungs . Given that laninamivir octanoate is administered as a dry powder formulation containing various particle sizes of laninamivir octanoate, inhaled laninamivir octanoate particles do not necessarily distribute evenly in the respiratory tract .

Métodos De Preparación

The preparation of laninamivir octanoate involves the synthesis of laninamivir followed by its esterification with octanoic acid. The synthetic route typically includes the following steps:

Análisis De Reacciones Químicas

Laninamivir octanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the body, laninamivir octanoate is hydrolyzed to release the active form, laninamivir.

Oxidation and Reduction: These reactions are less common for laninamivir octanoate but can occur under specific conditions.

Substitution: Laninamivir octanoate can undergo substitution reactions, particularly in the presence of nucleophiles.

Comparación Con Compuestos Similares

Laninamivir octanoate is compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all three compounds inhibit neuraminidase, laninamivir octanoate has a longer duration of action and is effective against oseltamivir-resistant strains. Similar compounds include:

Oseltamivir: A neuraminidase inhibitor used for the treatment of influenza A and B.

Zanamivir: Another neuraminidase inhibitor administered via inhalation.

Laninamivir octanoate’s unique binding mode and long-lasting effects make it a valuable addition to the arsenal of antiviral drugs.

Propiedades

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIJASCFRNWCB-RMIBSVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314719 | |

| Record name | Laninamivir octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203120-46-1 | |

| Record name | Laninamivir octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laninamivir octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laninamivir octanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laninamivir octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANINAMIVIR OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Laninamivir octanoate and what is its mechanism of action?

A1: Laninamivir octanoate (LO) is a long-acting neuraminidase inhibitor administered via inhalation. It acts as a prodrug of Laninamivir, its pharmacologically active metabolite. [] Upon reaching the lungs, LO is hydrolyzed to Laninamivir, which then exerts its antiviral effect by binding to the neuraminidase enzyme of influenza A and B viruses. [] This binding inhibits the enzyme's activity, which is crucial for viral replication and release from infected cells. []

Q2: How does Laninamivir interact with the neuraminidase enzyme?

A2: Laninamivir exhibits group-specific preferences for different influenza neuraminidases. [] It demonstrates higher efficacy against group 1 neuraminidases, especially those with a 150-cavity, compared to group 2 neuraminidases. [] This selectivity is attributed to its unique binding mode within the enzyme's active site, which differs between group 1 and group 2 neuraminidases. []

Q3: What are the downstream effects of Laninamivir inhibiting the neuraminidase enzyme?

A3: Inhibiting neuraminidase prevents the release of newly formed viral particles from infected cells, effectively curbing the spread of the virus within the respiratory tract. [, ] This leads to a reduction in viral load and ultimately contributes to the alleviation of influenza symptoms. [, ]

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Laninamivir octanoate?

A4: The provided scientific literature focuses primarily on the pharmacological and clinical aspects of Laninamivir octanoate. Specific details regarding its molecular formula, weight, and spectroscopic data are not included in these research papers.

Q5: Describe the pharmacokinetic profile of Laninamivir octanoate after inhalation.

A5: Following inhalation, LO rapidly appears in the plasma and is subsequently hydrolyzed to Laninamivir. [] Laninamivir exhibits a longer half-life compared to LO and is slowly eliminated from the body. [, ]

Q6: How does the pharmacokinetic profile of Laninamivir contribute to its long-acting antiviral effect?

A6: The prolonged retention of Laninamivir in the lungs, particularly within the epithelial lining fluid (ELF), is a key factor contributing to its long-acting effect. [, , ] Studies have shown that Laninamivir concentrations in ELF remain above the 50% inhibitory concentration (IC50) for viral neuraminidases for up to 10 days after a single inhalation. [, , ]

Q7: What is the evidence for the efficacy of Laninamivir octanoate in treating influenza?

A8: Numerous in vitro and in vivo studies have demonstrated the efficacy of LO against various influenza A and B virus strains, including oseltamivir-resistant viruses. [, ] In animal models, a single administration of LO exhibited superior efficacy compared to multiple doses of other neuraminidase inhibitors, such as Zanamivir and Oseltamivir. [, ] Clinical trials in humans have also confirmed the effectiveness of a single inhalation of LO for treating influenza, with results comparable to Oseltamivir. [, , ]

Q8: Are there any known mechanisms of resistance to Laninamivir?

A10: While Laninamivir demonstrates activity against a broad range of influenza strains, including those resistant to oseltamivir, resistance can still emerge. [] In vitro studies have identified specific mutations in the viral neuraminidase gene, such as E119A, E119K, and G147E, that confer resistance to Laninamivir. []

Q9: What is the primary route of administration for Laninamivir octanoate, and why?

A12: Laninamivir octanoate is designed for inhalation delivery using either a dry powder inhaler (DPI) or a nebulizer. [, ] This route of administration allows for direct delivery of the drug to the primary site of influenza infection - the respiratory tract. [, , ]

Q10: Are there any challenges associated with the inhalation delivery of Laninamivir octanoate?

A13: While effective, inhalation delivery, especially using a DPI, can be challenging for certain patient populations, particularly young children and the elderly. [, ] Incomplete inhalation can occur, leading to suboptimal drug delivery and potentially affecting treatment outcomes. []

Q11: Are there any alternative delivery strategies being explored for Laninamivir octanoate?

A14: Research has explored the use of nebulizers as an alternative to DPIs for delivering Laninamivir octanoate, particularly for patients who might have difficulty with DPIs. [, ] Nebulizers generate a fine mist of the drug solution, making it easier to inhale. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.